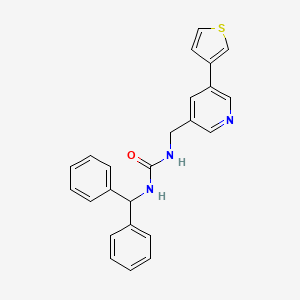
1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the condensation of acetylpyridine with thiophene carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a hydrazinylpyrimidine derivative . This derivative can be used as a key intermediate for a facile synthesis of the target compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has extensively explored the synthesis and structural characterization of urea derivatives, including compounds similar to "1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea". Studies have demonstrated various synthetic strategies and chemical reactions that lead to the formation of urea derivatives and assessed their structures using techniques like X-ray diffraction, NMR spectroscopy, and quantum chemical calculations. These compounds have been synthesized for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Ośmiałowski et al., 2013), (Vidaluc et al., 1995).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the antimicrobial and anticancer activities of urea derivatives. These compounds have shown varying degrees of activity against different bacterial and fungal species, as well as potential anticancer properties in vitro. The design of these molecules often targets the optimization of pharmacophoric elements to enhance activity, demonstrating the utility of urea derivatives in the development of new therapeutic agents (Elewa et al., 2021), (Gaudreault et al., 1988).
Inhibitory and Enzymatic Activities
Urea derivatives have been investigated for their inhibitory effects on various enzymes, highlighting their potential as biochemical tools or therapeutic agents. These studies include the synthesis of flexible urea derivatives as novel acetylcholinesterase inhibitors, indicating the importance of spacer length and conformational flexibility for enzymatic inhibition. Such research underscores the relevance of urea derivatives in the development of inhibitors for enzymes implicated in diseases (Vidaluc et al., 1995).
Anion Recognition and Supramolecular Chemistry
Research into the supramolecular chemistry of urea derivatives has revealed their capability to act as neutral receptors for anions, such as dihydrogen phosphate. This property is based on the formation of highly stable complexes through hydrogen bonding, showcasing the utility of urea derivatives in chemical sensing and molecular recognition (Nishizawa et al., 1995).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(26-15-18-13-22(16-25-14-18)21-11-12-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTWNZCIAUAQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
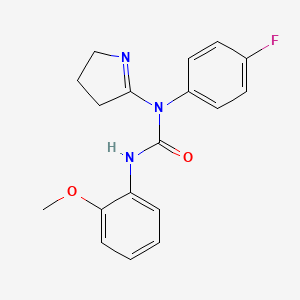

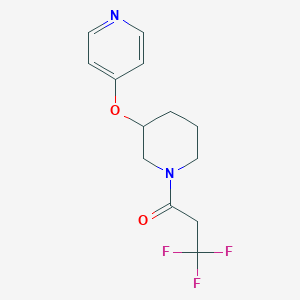
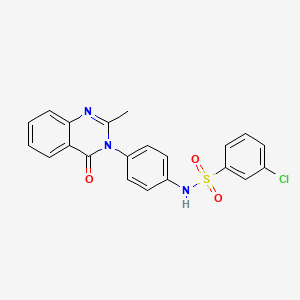
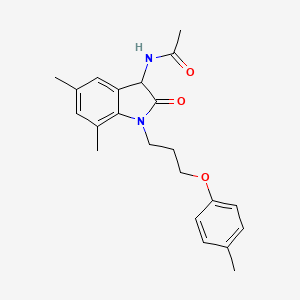
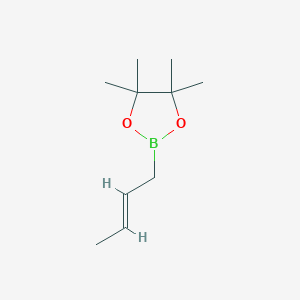

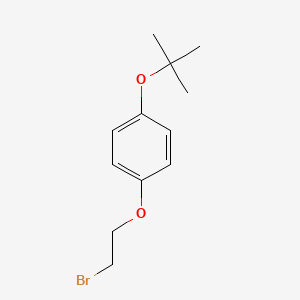
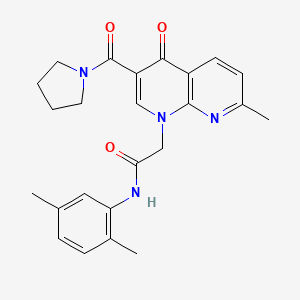
![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)
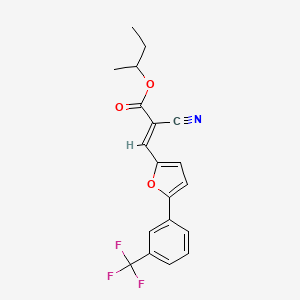
![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)
